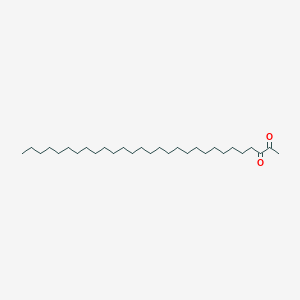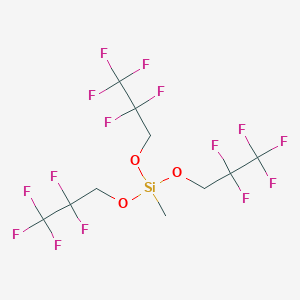
Chlorovinylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloroethenyl)silane is an organosilicon compound with the chemical formula C2H3ClSi It is a vinylsilane derivative, characterized by the presence of a vinyl group (ethenyl) attached to a silicon atom, which is further bonded to a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-Chloroethenyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of acetylene with chlorosilane in the presence of a catalyst. This reaction typically requires a platinum-based catalyst and proceeds under mild conditions to yield (2-Chloroethenyl)silane .
Another method involves the reaction of vinylmagnesium bromide with chlorosilane. This Grignard reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
On an industrial scale, (2-Chloroethenyl)silane is produced using continuous flow processes that ensure high efficiency and yield. The process involves the catalytic addition of chlorosilane to acetylene in a controlled environment, often using a fixed-bed reactor. This method allows for the large-scale production of (2-Chloroethenyl)silane with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloroethenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, to form different organosilicon compounds.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Polymerization: (2-Chloroethenyl)silane can undergo polymerization to form polysiloxanes, which are valuable materials in the production of silicones.
Common Reagents and Conditions
Common reagents used in the reactions of (2-Chloroethenyl)silane include:
Grignard Reagents: For substitution reactions.
Electrophiles: Such as halogens and acids for addition reactions.
Catalysts: Platinum-based catalysts for hydrosilylation reactions.
Major Products Formed
The major products formed from the reactions of (2-Chloroethenyl)silane include various organosilicon compounds, such as alkoxysilanes, aminosilanes, and polysiloxanes .
Wissenschaftliche Forschungsanwendungen
(2-Chloroethenyl)silane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Chloroethenyl)silane involves its reactivity towards nucleophiles and electrophiles. The silicon atom, being less electronegative, can stabilize positive charges through hyperconjugation, making the compound highly reactive in electrophilic addition reactions . The vinyl group allows for polymerization and addition reactions, while the chlorine atom can be substituted with various nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vinyltrimethylsilane: Similar in structure but with three methyl groups attached to the silicon atom instead of a chlorine atom.
Vinyltriethoxysilane: Contains three ethoxy groups attached to the silicon atom.
Vinyltrichlorosilane: Has three chlorine atoms attached to the silicon atom.
Uniqueness
(2-Chloroethenyl)silane is unique due to the presence of both a vinyl group and a chlorine atom, which confer distinct reactivity patterns. This combination allows for versatile applications in synthesis and industrial processes, making it a valuable compound in various fields .
Eigenschaften
Molekularformel |
C2H2ClSi |
|---|---|
Molekulargewicht |
89.57 g/mol |
InChI |
InChI=1S/C2H2ClSi/c3-1-2-4/h1-2H |
InChI-Schlüssel |
UJCLFVWIHMQGJN-UHFFFAOYSA-N |
Kanonische SMILES |
C(=CCl)[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14268045.png)

![Benzene, 1-[(methoxymethoxy)methyl]-4-nitro-](/img/structure/B14268063.png)





![Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester](/img/structure/B14268095.png)

![N-[2-(Naphthalen-1-yl)propanoyl]-L-valine](/img/structure/B14268108.png)

